molecular formula C2H7KO7P2 B1592671 Tetrapotassium etidronate CAS No. 67953-76-8

Tetrapotassium etidronate

Cat. No. B1592671
CAS RN: 67953-76-8
M. Wt: 244.12 g/mol
InChI Key: QJHGMCJEXKGYCA-UHFFFAOYSA-M
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Description

Tetrapotassium etidronate is a diphosphonic acid derivative used in cosmetics as a chelating agent . It belongs to a group of compounds known as bisphosphonates . These ingredients are also employed in the treatment of bone diseases characterized by osteoclastic bone resorption . The term “etidronate” is sometimes used interchangeably with the specific acid or salt .


Synthesis Analysis

The synthesis of etidronate involves chemical reactions to create the diphosphonic acid structure. While specific synthetic pathways may vary, the general process includes the incorporation of phosphorus atoms into the molecule. Further details on the exact synthetic steps would require a more in-depth investigation .


Molecular Structure Analysis

The molecular formula of this compound is C₂H₄K₄O₇P₂ . It consists of potassium ions (K⁺) bound to the etidronate diphosphonic acid backbone. The structure plays a crucial role in its chelating properties and biological activity .


Chemical Reactions Analysis

This compound acts as a chelating agent , binding metal ions that could negatively influence the stability and quality of cosmetic products. Its chemical interactions involve coordinating with metal ions, preventing their adverse effects in formulations .


Physical And Chemical Properties Analysis

  • Odor and Flavor : No specific odor or flavor reported

Scientific Research Applications

Bone Health and Osteoporosis Treatment

Tetrapotassium etidronate, as part of the etidronate class, has shown significant implications in bone health, particularly in treating postmenopausal osteoporosis. Studies demonstrate that etidronate helps increase bone mass and reduce the incidence of new vertebral fractures in women with postmenopausal osteoporosis. It achieves this by inhibiting osteoclast-mediated bone resorption, thereby contributing to an overall increase in spinal bone density (Watts et al., 1990).

Impact on Bone Mineralization

Research has also delved into the effects of etidronate on bone mineralization. In a study examining bone histomorphometry in women undergoing cyclic therapy with phosphate and etidronate, it was found that etidronate does not cause osteomalacia, a condition characterized by softening of the bones due to defective bone mineralization (Ott et al., 1994).

Applications in Dental Health

Etidronate has been explored for its potential applications in dental health. Specifically, its role in the prevention and treatment of periodontal diseases has been investigated, focusing on its impact on the periodontium of ovariectomized rats (Said et al., 2012).

Surface Modification Properties

The compound's potential in modifying surfaces, particularly in the context of biomedical materials, has been a subject of research. A study involving the surface modification of calcium hydroxyapatite by grafting etidronate indicated its efficacy in altering the physicochemical properties of materials used in biomedical applications (Othmani et al., 2013).

Role in Heterotopic Ossification

Etidronate has been studied for its effectiveness in treating heterotopic ossification, a condition where bone tissue forms outside of the skeleton. Research suggests that etidronate can halt the progression of this condition, particularly in spinal cord injury patients (Banovac, 2000).

Other Medical Applications

Additionally, etidronate's efficacy in conditions like Paget's disease of bone and its comparison with other treatments like alendronate have been explored (Siris et al., 1996).

Mechanism of Action

As a bisphosphonate, etidronate primarily reduces osteoclastic activity . By inhibiting bone resorption, it shifts the bone resorption/formation equilibrium toward bone strengthening. This mechanism is essential for treating conditions like osteoporosis and Paget’s disease of bone .

Future Directions

  • Irritation and Sensitization : Evaluate its effects on skin irritation and sensitization .

properties

IUPAC Name

potassium;hydroxy-(1-hydroxy-1-phosphonoethyl)phosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8O7P2.K/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGMCJEXKGYCA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7KO7P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031600
Record name Potassium hydrogen (1-hydroxy-1-phosphonoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

67953-76-8, 13502-12-0
Record name Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium hydrogen (1-hydroxy-1-phosphonoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-hydroxyethylidene)bisphosphonic acid, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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